molecular formula C10H10N4OS B11483846 4-[(Pyridin-4-ylmethyl)amino]-1,2-thiazole-3-carboxamide

4-[(Pyridin-4-ylmethyl)amino]-1,2-thiazole-3-carboxamide

Cat. No.: B11483846
M. Wt: 234.28 g/mol
InChI Key: OZHAIQZBIGMSKI-UHFFFAOYSA-N
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Description

4-{[(PYRIDIN-4-YL)METHYL]AMINO}-1,2-THIAZOLE-3-CARBOXAMIDE is a heterocyclic compound that features a thiazole ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(PYRIDIN-4-YL)METHYL]AMINO}-1,2-THIAZOLE-3-CARBOXAMIDE typically involves the reaction of pyridine-4-carboxaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with various amines to introduce the amino group at the 4-position of the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{[(PYRIDIN-4-YL)METHYL]AMINO}-1,2-THIAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The amino group allows for nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-{[(PYRIDIN-4-YL)METHYL]AMINO}-1,2-THIAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-{[(PYRIDIN-4-YL)METHYL]AMINO}-1,2-THIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or modulate the function of ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(PYRIDIN-4-YL)METHYL]AMINO}-1,2-THIAZOLE-3-CARBOXAMIDE is unique due to its specific combination of a thiazole ring with a pyridine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H10N4OS

Molecular Weight

234.28 g/mol

IUPAC Name

4-(pyridin-4-ylmethylamino)-1,2-thiazole-3-carboxamide

InChI

InChI=1S/C10H10N4OS/c11-10(15)9-8(6-16-14-9)13-5-7-1-3-12-4-2-7/h1-4,6,13H,5H2,(H2,11,15)

InChI Key

OZHAIQZBIGMSKI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CNC2=CSN=C2C(=O)N

Origin of Product

United States

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